Fulvestrant 17-ketone is derived from the metabolism of fulvestrant itself, which is synthesized from steroidal precursors. It belongs to the class of steroidal compounds and is categorized as an estrogen antagonist due to its ability to bind to estrogen receptors and inhibit their activity. Its synthesis and metabolic pathways are crucial for understanding its pharmacokinetics and therapeutic effects in clinical settings.
The synthesis of fulvestrant 17-ketone involves several chemical reactions that transform steroidal precursors into the desired compound.
Fulvestrant 17-ketone features a steroid structure characterized by four fused rings typical of steroids. The specific molecular formula is C₁₉H₂₄F₅O₂S, indicating the presence of fluorinated groups and a sulphoxide moiety.
The stereochemistry plays a critical role in its biological activity and interaction with estrogen receptors .
Fulvestrant 17-ketone can participate in various chemical reactions:
These reactions are essential for understanding the metabolic pathways and pharmacological effects of fulvestrant derivatives .
Fulvestrant 17-ketone functions primarily as an estrogen receptor antagonist. Its mechanism involves:
These properties are critical for formulating effective delivery systems for clinical applications.
Fulvestrant 17-ketone is primarily studied within the context of cancer pharmacotherapy:
Fulvestrant 17-ketone is systematically identified as (7α)-3-hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-trien-17-one, reflecting its steroidal backbone and critical modifications. The IUPAC name specifies:
Alternative chemical names include (7R,8R,9S,13S,14S)-3-hydroxy-13-methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)sulfinyl)nonyl)-6,7,8,9,11,12,13,14,15,16-decahydro-17H-cyclopenta[a]phenanthren-17-one, emphasizing absolute stereochemistry at multiple chiral centers [6] [7]. Its CAS Registry Number is 403656-89-3, and it is cataloged under synonyms such as "17-Keto Fulvestrant" or "Fulvestrant 17-Ketone" in chemical databases [3] [4] [9].
Table 1: Nomenclature Systems for Fulvestrant 17-Ketone
System | Identifier |
---|---|
IUPAC Name | (7α)-3-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-trien-17-one |
Systematic Name | (7R,8R,9S,13S,14S)-3-Hydroxy-13-methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)sulfinyl)nonyl)-6,7,8,9,11,12,13,14,15,16-decahydro-17H-cyclopenta[a]phenanthren-17-one |
CAS Registry No. | 403656-89-3 |
Common Synonyms | 17-Keto Fulvestrant; Fulvestrant 17-Ketone |
The molecular formula C32H45F5O3S (molecular weight: 604.75 g/mol) defines its elemental composition:
Table 2: Elemental Composition of Fulvestrant 17-Ketone
Element | Count | Role |
---|---|---|
Carbon | 32 | Steroid nucleus (18C) + side chain (14C) |
Hydrogen | 45 | Saturation of steroid rings and alkyl chain |
Fluorine | 5 | Pentafluoropentyl group (-C5F11) enhancing metabolic stability |
Oxygen | 3 | Ketone (C17), phenolic hydroxyl (C3), sulfoxide (S=O) |
Sulfur | 1 | Sulfinyl bridge (-S(O)CH2-) connecting side chain to steroid |
Stereochemical Features:
Analytical Characterization:
Fulvestrant 17-ketone diverges from both estradiol and its parent drug fulvestrant through targeted modifications that alter ER binding and functionality:
Table 3: Structural Comparison with Estradiol and Fulvestrant
Feature | Estradiol | Fulvestrant | Fulvestrant 17-Ketone |
---|---|---|---|
C3 Functional Group | Phenolic -OH | Phenolic -OH | Phenolic -OH |
C7 Modification | H | 9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl | Identical to Fulvestrant |
C17 Functional Group | β-Hydroxyl (-OH) | β-Hydroxyl (-OH) | Ketone (=O) |
ER Binding Affinity | 100% (Reference) | 89% | ~10–20% (estimated) |
Agonist Activity | Full agonist | Pure antagonist | Antagonist (weaker) |
Key Structural Implications:
Metabolic Context:Fulvestrant 17-ketone arises from oxidative metabolism of fulvestrant’s C17 hydroxyl, likely via hepatic CYP450 enzymes or dehydrogenases. It is a minor metabolite, sharing metabolic pathways with other steroidal compounds like exemestane [2] [8] [9]. Its reduced ER affinity and lack of agonist activity align with fulvestrant’s overall pharmacological profile, though potency is diminished [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7